molecular formula C13H24N2O5 B13384685 (2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B13384685
M. Wt: 288.34 g/mol
InChI Key: IOKOUUAPSRCSNT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an acetamido group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the acetamido group and the tert-butyl ester group. The reaction conditions often involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), and reagents like acetic anhydride for acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: This compound lacks the acetamido group but has a similar ester group.

    (2R)-6-acetamido-2-aminohexanoic acid: This compound lacks the ester group but has a similar acetamido group.

Uniqueness

(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is unique due to the presence of both the acetamido and ester groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H24N2O5

Molecular Weight

288.34 g/mol

IUPAC Name

(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m1/s1

InChI Key

IOKOUUAPSRCSNT-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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